molecular formula C30H50O2 B3036659 Bryonolol CAS No. 39765-50-9

Bryonolol

Cat. No. B3036659
CAS RN: 39765-50-9
M. Wt: 442.7 g/mol
InChI Key: ZTFHGNGMNAIRAI-QWNCWLTKSA-N
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Description

Bryonolol is a chemical compound with the molecular formula C30H50O2 and a molecular weight of 442.7168 . It’s a complex organic compound that is not widely studied, so information about its specific uses or applications is limited .


Physical And Chemical Properties Analysis

Bryonolol has a predicted boiling point of 525.4±50.0 °C and a predicted density of 1.06±0.1 g/cm3 . Its pKa is predicted to be 15.05±0.10 . These properties suggest that Bryonolol is a relatively stable compound under normal conditions.

Scientific Research Applications

Mechanism of Action

Target of Action

Bryonolol, also known as Propranolol, is a non-selective beta-adrenergic antagonist . It primarily targets the beta-adrenergic receptors, specifically β1 and β2 receptors . These receptors are involved in various physiological processes, including heart rate regulation, blood pressure control, and stress response.

Mode of Action

Bryonolol works by competitively blocking both β1 and β2 adrenergic receptors . This blockade results in decreased heart rate and myocardial contractility, reducing cardiac workload and oxygen demand . It also inhibits the release of renin from the kidneys, contributing to its antihypertensive effects .

Biochemical Pathways

For instance, it can affect calcium signaling, endosomal sorting, axon guidance, and neuronal morphology .

Pharmacokinetics

Bryonolol is extensively metabolized in the liver, primarily through the CYP1A2, CYP2D6, and to a lesser extent, CYP2C19 and CYP3A4 enzymes . It has a bioavailability of approximately 26% . The drug’s elimination half-life is about 4-5 hours, and it is excreted mainly via the kidneys . In cases of renal and hepatic impairment, dose adjustment may be necessary .

Action Environment

The action, efficacy, and stability of Bryonolol can be influenced by various environmental factors. For instance, the drug’s pharmacokinetics can be affected by factors such as the patient’s age, gender, race, and the presence of renal or hepatic impairment . Furthermore, the drug’s environmental risk is considered low, with a Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) ratio of 0.18 .

properties

IUPAC Name

(3S,4aR,6aS,6bS,8aS,11R,12aR,14bS)-11-(hydroxymethyl)-4,4,6a,6b,8a,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,13,14-tetradecahydropicen-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O2/c1-25(2)22-9-8-21-20(28(22,5)12-11-24(25)32)10-13-30(7)23-18-26(3,19-31)14-15-27(23,4)16-17-29(21,30)6/h22-24,31-32H,8-19H2,1-7H3/t22-,23+,24-,26+,27+,28+,29+,30-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTFHGNGMNAIRAI-QWNCWLTKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC3=C(C2(CCC1O)C)CCC4(C3(CCC5(C4CC(CC5)(C)CO)C)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@](C[C@H]1[C@@]3(CCC4=C([C@]3(CC2)C)CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)(C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bryonolol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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